molecular formula C18H30BNO4 B14910426 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate

Cat. No.: B14910426
M. Wt: 335.2 g/mol
InChI Key: NSSCKUCKPXGDDP-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate: is a complex organic compound that features a spirocyclic structure with a boronate ester group

Preparation Methods

The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include:

These compounds share the boronate ester group but differ in their core structures, which can influence their reactivity and applications. The unique spirocyclic structure of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate distinguishes it from these similar compounds, providing distinct advantages in certain applications.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h10H,8-9,11-12H2,1-7H3

InChI Key

NSSCKUCKPXGDDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CC2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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